molecular formula C5H6CuNO4- B12881784 L-Glutamato copper CAS No. 15322-26-6

L-Glutamato copper

Cat. No.: B12881784
CAS No.: 15322-26-6
M. Wt: 207.65 g/mol
InChI Key: SXBOEBVXYQFVJM-UHFFFAOYSA-L
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Description

L-Glutamato copper is a coordination compound formed by the interaction of copper ions with L-glutamic acid. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The unique properties of this compound, such as its ability to form stable complexes and its biological activity, make it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Glutamato copper can be synthesized through various methods, typically involving the reaction of copper salts with L-glutamic acid. One common method involves dissolving copper(II) sulfate in water and then adding an aqueous solution of L-glutamic acid. The reaction mixture is stirred and heated to facilitate the formation of the copper-glutamate complex. The resulting product is then filtered, washed, and dried to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Glutamato copper undergoes various chemical reactions, including:

    Oxidation-Reduction Reactions: Copper in the complex can participate in redox reactions, where it alternates between different oxidation states.

    Substitution Reactions: Ligands in the copper complex can be replaced by other ligands, leading to the formation of new complexes.

    Coordination Reactions: The copper ion can coordinate with additional ligands, forming more complex structures.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, ascorbic acid.

    Substitution Reagents: Ammonia, ethylenediamine.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield copper(III) complexes, while substitution reactions can produce a variety of copper-ligand complexes.

Scientific Research Applications

Chemistry

In chemistry, L-Glutamato copper is used as a catalyst in various organic reactions. Its ability to stabilize reactive intermediates makes it valuable in synthetic chemistry.

Biology

This compound has been studied for its biological activity, including its role in enzyme function and its potential as an antimicrobial agent. It has shown promise in inhibiting the growth of certain bacteria and fungi.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Research has indicated its ability to induce autophagy in cancer cells, making it a candidate for cancer treatment .

Industry

Industrially, this compound is used in the production of advanced materials, such as metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and drug delivery.

Mechanism of Action

The mechanism by which L-Glutamato copper exerts its effects involves its interaction with biological molecules. The copper ion can coordinate with various biomolecules, altering their structure and function. For example, in cancer cells, this compound can induce autophagy by interacting with proteins involved in the autophagic pathway . This interaction leads to the formation of autophagosomes and the degradation of cellular components, ultimately inhibiting cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • Copper(II) acetate
  • Copper(II) chloride
  • Copper(II) sulfate

Comparison

Compared to other copper complexes, L-Glutamato copper is unique due to its specific interaction with L-glutamic acid. This interaction imparts distinct properties, such as enhanced stability and biological activity. While other copper complexes may also exhibit catalytic and antimicrobial properties, this compound’s ability to induce autophagy in cancer cells sets it apart .

This compound’s unique properties and diverse applications make it a compound of significant interest in scientific research and industrial applications. Its potential in medicine, particularly in cancer treatment, highlights the importance of continued study and development of this compound.

Properties

CAS No.

15322-26-6

Molecular Formula

C5H6CuNO4-

Molecular Weight

207.65 g/mol

IUPAC Name

copper;2-azanidylpentanedioate

InChI

InChI=1S/C5H8NO4.Cu/c6-3(5(9)10)1-2-4(7)8;/h3,6H,1-2H2,(H,7,8)(H,9,10);/q-1;+2/p-2

InChI Key

SXBOEBVXYQFVJM-UHFFFAOYSA-L

Canonical SMILES

C(CC(=O)[O-])C(C(=O)[O-])[NH-].[Cu+2]

Origin of Product

United States

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